molecular formula C12H6Cl4O B1581005 4-(2,3,5,6-Tetrachlorophenyl)phenol CAS No. 14962-32-4

4-(2,3,5,6-Tetrachlorophenyl)phenol

Cat. No.: B1581005
CAS No.: 14962-32-4
M. Wt: 308 g/mol
InChI Key: KFRNOFIZNYHJDX-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro- is a chemical compound with the molecular formula C12H6Cl4O It is a derivative of biphenyl, where four chlorine atoms are substituted at the 2’, 3’, 5’, and 6’ positions, and a hydroxyl group is attached at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro- typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination at the desired positions.

The hydroxylation step involves the introduction of a hydroxyl group at the 4 position of the biphenyl ring. This can be achieved using various methods, including the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Industrial Production Methods

In industrial settings, the production of (1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated biphenyl derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of less chlorinated biphenyl derivatives.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

(1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms can also interact with hydrophobic regions of proteins, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    (1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro-: Unique due to the specific positions of chlorine atoms and the presence of a hydroxyl group.

    (1,1’-Biphenyl)-4-ol, 2’,3’,5’-trichloro-: Similar structure but with one less chlorine atom.

    (1,1’-Biphenyl)-4-ol, 2’,3’,6’-trichloro-: Similar structure but with different positions of chlorine atoms.

Uniqueness

The uniqueness of (1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four chlorine atoms at the 2’, 3’, 5’, and 6’ positions, along with a hydroxyl group at the 4 position, makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(2,3,5,6-tetrachlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O/c13-8-5-9(14)12(16)10(11(8)15)6-1-3-7(17)4-2-6/h1-5,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRNOFIZNYHJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933690
Record name 2',3',5',6'-Tetrachloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14962-32-4
Record name (1,1'-Biphenyl)-4-ol, 2',3',5',6'-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014962324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3',5',6'-Tetrachloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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